molecular formula C8H3F5O B3039471 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone CAS No. 1092712-21-4

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B3039471
CAS No.: 1092712-21-4
M. Wt: 210.1 g/mol
InChI Key: YJJOYDXULMKYLC-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone with the molecular formula C₈H₃F₅O (CAS: 70783-32-3) . It features a trifluoroacetyl group (-COCF₃) attached to a 2,3-difluorophenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its physicochemical properties include a molecular weight of 210.10 g/mol, a boiling point of 203°C, and a density of 1.512 g/cm³ . The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJOYDXULMKYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870743
Record name 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092712-21-4
Record name 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092712-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may serve as probes or inhibitors in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting certain enzymes or interacting with specific receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design.

Comparison with Similar Compounds

The structural and functional analogs of 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone are distinguished by substituents on the phenyl ring or modifications to the trifluoroacetyl group. Below is a detailed comparison:

Structural Analogs with Halogen Substituents
Compound Name Molecular Formula CAS Number Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications References
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₃Cl₂F₃O 130336-16-2 3,5-Cl, phenyl 243.01 282 Pesticide intermediate
1-(3',5'-Dichloro-4'-fluorophenyl)-2,2,2-trifluoroethanone C₈H₂Cl₂F₄O 1190865-44-1 3,5-Cl; 4-F, phenyl 261.00 282 Industrial chemical synthesis
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone C₉H₃ClF₆O 1125812-58-9 3-Cl; 5-CF₃, phenyl 276.56 203 Afoxolaner intermediate
1-(2,5-Difluorophenyl)-2,2,2-trifluoroethanone C₈H₃F₅O 70783-32-3 2,5-F, phenyl 210.10 N/A Organic synthesis intermediate

Key Observations :

  • Electron-Withdrawing Effects : Chlorine substituents (e.g., 3,5-dichloro derivatives) increase molecular weight and boiling points compared to fluorine analogs due to higher atomic mass and polarizability .
  • Bioactivity : The 3-chloro-5-trifluoromethylphenyl derivative (CAS 1125812-58-9) is critical in synthesizing Afoxolaner, a veterinary insecticide, highlighting the role of CF₃ groups in enhancing bioactivity .
Analogs with Hydroxyl or Methoxy Substituents
Compound Name Molecular Formula CAS Number Substituents Melting Point (°C) Synthesis Yield (%) Key Applications References
2,2,2-Trifluoro-1-(2,3,4-trihydroxyphenyl)ethanone C₈H₅F₃O₄ 65239-87-4 2,3,4-OH, phenyl 134 75 Antioxidant research
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone C₉H₇F₃O₂ 26944-43-4 2-OCH₃, phenyl N/A N/A Fluorinated material synthesis

Key Observations :

  • Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., 2,3,4-trihydroxyphenyl) exhibit higher melting points due to intermolecular hydrogen bonding, limiting their use in liquid-phase reactions .
  • Electron-Donating Groups : Methoxy groups (e.g., 2-methoxyphenyl derivative) reduce reactivity in electrophilic substitutions compared to halogenated analogs .
Analogs with Heterocyclic Modifications
Compound Name Molecular Formula CAS Number Heterocycle Melting Point (°C) Applications References
1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone C₁₀H₅ClF₃NO N/A Indole ring N/A Pharmaceutical intermediate
2,2,2-Trifluoro-1-(2-(4-chloro-3-fluorophenyl)-1,2,3-triazol-4-yl)ethanone C₁₀H₅ClF₄N₃O N/A Triazole ring 110–113 Fluorescent probes

Key Observations :

  • Heterocyclic Stability : Triazole-containing derivatives (e.g., Compound 18 in ) exhibit enhanced thermal stability (melting points >100°C), making them suitable for materials science.
  • Bioactive Intermediates : Indole-modified analogs are pivotal in synthesizing kinase inhibitors, emphasizing the versatility of trifluoroacetylated heterocycles .

Biological Activity

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS Number: 1092712-21-4) is a fluorinated organic compound with significant potential in medicinal chemistry and drug design. Its unique structure, characterized by a trifluoroethanone moiety and a difluorophenyl group, enhances its biological activity through improved binding affinity and selectivity. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

  • Formula : C8_8H3_3F5_5O
  • Molecular Weight : 210.10 g/mol

Structure

  • The compound features a central carbonyl group (C=O) attached to a trifluoroethyl group and a difluorophenyl ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various biological molecules. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with specific receptors, potentially modulating their activity.

Pharmacological Studies

Research indicates that fluorinated compounds like this compound exhibit diverse biological activities, including:

  • Antiproliferative Effects : Similar compounds have shown effectiveness against various cancer cell lines. For instance, studies on related fluorinated compounds have demonstrated significant antiproliferative activity against breast and lung cancer cell lines .
  • Toxicological Profile : The compound is classified as harmful if swallowed (Category 4), causes skin irritation (Category 2), and may cause respiratory irritation (Category 3) as per safety data sheets .

Case Studies

  • In Vitro Studies on Cell Lines :
    • Research has evaluated the antiproliferative effects of various fluorinated compounds similar to this compound against cancer cell lines. These studies often reveal that increased fluorination correlates with enhanced biological activity due to improved binding interactions with cellular targets .
  • Mechanistic Insights :
    • A study highlighted that fluorinated molecules can alter ligand conformation and significantly impact pharmacokinetic properties like permeability and metabolic stability. This suggests that this compound could be optimized for better therapeutic outcomes through structural modifications .

Comparative Analysis

To understand the uniqueness of this compound in comparison to other similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanoneContains chlorine instead of difluorophenylDifferent halogen substituents affecting reactivity
1-(3-Fluorophenyl)-2,2,2-trifluoroethanoneLacks additional fluorine substituentsSimpler structure leading to different biological activity
1-(3-Dichlorophenyl)-2,2,2-trifluoroethanoneContains dichlorine substituentsEnhanced reactivity due to multiple chlorines

Q & A

Q. What are the optimized synthetic routes for 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis of trifluoroethanone derivatives often involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling between brominated trifluoroethanone precursors (e.g., 1-(4-bromophenyl)-2,2,2-trifluoroethanone) and boronic acids has been successful in synthesizing diaryl ketones under optimized conditions (5 mol% Pd(PPh₃)₄, 1,4-dioxane/water, 100°C) . However, ortho-substituted derivatives (e.g., 2-bromo analogs) exhibit slower kinetics due to steric hindrance, requiring reduced substrate concentrations (e.g., 100 mM) and prolonged reaction times (up to 50 hours) . For 1-(2,3-difluorophenyl) derivatives, similar steric and electronic effects may necessitate tailored cosolvent systems (e.g., 10% 1,4-dioxane) to enhance solubility and reaction efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: 1H-NMR is critical for identifying hydration states, as trifluoroethanones can form geminal diols (e.g., 10.H₂O in ) due to the electron-withdrawing trifluoromethyl group stabilizing the hydrated form . IR spectroscopy confirms carbonyl stretching vibrations (~1700 cm⁻¹), though fluorinated substituents may shift absorption bands. Mass spectrometry (HRMS) provides molecular ion validation, while X-ray crystallography is recommended for resolving steric effects from ortho-fluorine substituents, which complicate spatial arrangements .

Advanced Research Questions

Q. How does the 2,3-difluorophenyl substituent influence binding kinetics in enzyme inhibition studies?

Methodological Answer: Fluorine substituents modulate electronic and steric interactions in enzyme active sites. For example, tert-butylphenyl trifluoroethanones act as slow-binding inhibitors of acetylcholinesterase (AChE) by mimicking transition states, with inhibition constants (Ki) in the nanomolar range . The 2,3-difluoro substitution may enhance π-π stacking or hydrophobic interactions, but steric clashes in ortho positions could reduce binding affinity. Kinetic assays (e.g., Ellman’s method) combined with molecular dynamics (MD) simulations can quantify binding rates and identify critical residue interactions .

Q. What computational approaches elucidate the interaction mechanisms of this compound with biological targets?

Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations are pivotal for studying transition-state analog behavior. In AChE inhibition studies, QM/MM revealed that trifluoroethanone derivatives stabilize tetrahedral intermediates via hydrogen bonding with catalytic triads (e.g., Ser203, His447) . For 2,3-difluoro derivatives, density functional theory (DFT) can predict electrostatic potential surfaces, while MD simulations assess conformational flexibility in enzyme pockets .

Q. Why might this compound be incompatible with multicomponent reactions, and how can this be addressed?

Methodological Answer: Electron-deficient trifluoroacetyl groups may hinder nucleophilic attack in multicomponent syntheses. and show that even structurally similar ketones (e.g., 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone) fail in such reactions due to poor electrophilicity at the carbonyl carbon . Alternative strategies include:

  • Using Lewis acid catalysts (e.g., AlCl₃) to activate the carbonyl group.
  • Employing enzymatic bioreduction (e.g., alcohol dehydrogenases like Ras-ADH) to generate chiral intermediates before subsequent functionalization .

Q. How do fluorinated substituents impact the physical properties (e.g., solubility, melting point) of this compound in experimental design?

Methodological Answer: Fluorine atoms increase hydrophobicity and melting points due to strong C-F bonds and crystal packing efficiency. For example, 3,5-dichloro-4'-fluoro analogs exhibit melting points >250°C . Low solubility in aqueous systems can be mitigated with polar aprotic cosolvents (e.g., DMSO, 1,4-dioxane) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for characterizing thermal stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
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1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone

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